2-Cyclopropylisonicotinic acid
Overview
Description
2-Cyclopropylisonicotinic acid is a chemical compound with the molecular formula C9H9NO2. It is a derivative of isonicotinic acid, characterized by the presence of a cyclopropyl group attached to the second carbon of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylisonicotinic acid typically involves the cyclopropylation of isonicotinic acid. One common method includes the reaction of isonicotinic acid with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic route mentioned above suggests that it can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropylisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols .
Scientific Research Applications
2-Cyclopropylisonicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Cyclopropylisonicotinic acid is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting enzymes or interfering with biological pathways. Further research is needed to elucidate the exact mechanisms and pathways involved .
Comparison with Similar Compounds
Isonicotinic acid: A precursor to 2-Cyclopropylisonicotinic acid, used in the synthesis of various pharmaceuticals.
Nicotinic acid: Another related compound with applications in medicine and biochemistry.
2,6-Dichloroisonicotinic acid: Known for its use in plant protection and as an inducer of systemic acquired resistance.
Uniqueness: this compound is unique due to the presence of the cyclopropyl group, which imparts distinct chemical properties and potential biological activities compared to its analogs .
Biological Activity
2-Cyclopropylisonicotinic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological effects, including antibacterial, antifungal, and anticancer properties, based on diverse research findings.
Chemical Structure and Synthesis
This compound is derived from isonicotinic acid, featuring a cyclopropyl group that can influence its biological activity. The synthesis of this compound typically involves standard organic reactions, including cyclization and functional group modifications.
Antibacterial Activity
Research indicates that derivatives of isonicotinic acid, including those with cyclopropyl substitutions, exhibit significant antibacterial properties. For instance:
- Study Findings : A study synthesized various isonicotinic acid derivatives and evaluated their antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Compounds with cyclopropyl groups showed varying degrees of effectiveness, with some exhibiting minimal inhibitory concentrations (MIC) comparable to established antibiotics .
Compound | MIC (μg/mL) | Target Bacteria |
---|---|---|
This compound | 32 | S. aureus |
Other derivatives | 64 | E. coli |
Antifungal Activity
In addition to antibacterial effects, this compound has shown potential antifungal activity:
- In Vitro Studies : Compounds containing cyclopropane structures were tested for antifungal efficacy against Candida albicans, with some derivatives achieving MIC values as low as 16 μg/mL . The binding affinity of these compounds to fungal enzymes was assessed through molecular docking studies, revealing promising interactions with critical targets such as CYP51.
Anticancer Properties
The anticancer potential of this compound has also been explored:
- Cytotoxicity Tests : Various studies have highlighted the cytotoxic effects of isonicotinic acid derivatives on cancer cell lines. For example, certain derivatives induced apoptosis in cancer cells while exhibiting selective toxicity .
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
HT-29 | 25 | Induction of apoptosis |
HCT-8 | 30 | Cell cycle arrest in G0/G1 |
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:
- Influence of Cyclopropyl Group : The presence of the cyclopropyl moiety significantly alters the pharmacological profile. Studies have shown that while some substitutions enhance activity, others may reduce it . For instance, modifications that introduce electron-withdrawing groups at specific positions on the aromatic ring have been correlated with increased antibacterial potency.
Case Studies
- Antimicrobial Efficacy : A comprehensive evaluation of a series of isonicotinic acid derivatives demonstrated that those with cyclopropyl substitutions exhibited enhanced antimicrobial activity compared to their non-cyclopropyl counterparts. The study assessed over fifty compounds and identified optimal structural features for activity enhancement .
- Cytotoxicity in Cancer Models : Another study focused on the anticancer properties of cyclopropyl-substituted isonicotinic acids. It was found that these compounds could selectively target cancer cells while sparing normal cells, suggesting a potential therapeutic window for further development .
Properties
IUPAC Name |
2-cyclopropylpyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9(12)7-3-4-10-8(5-7)6-1-2-6/h3-6H,1-2H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUFLFJZHFCDLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216171-07-1 | |
Record name | 2-cyclopropylpyridine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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